molecular formula C4H5FO2S B2809251 Cyclopropylidenemethanesulfonyl fluoride CAS No. 1909317-04-9

Cyclopropylidenemethanesulfonyl fluoride

Cat. No.: B2809251
CAS No.: 1909317-04-9
M. Wt: 136.14
InChI Key: HQDPHLCMMAHZOK-UHFFFAOYSA-N
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Description

Cyclopropylidenemethanesulfonyl fluoride is an organosulfur compound with the molecular formula C₄H₅FO₂S This compound is characterized by the presence of a cyclopropylidene group attached to a methanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylidenemethanesulfonyl fluoride can be synthesized through a variety of methods. One common approach involves the reaction of cyclopropylidene with methanesulfonyl fluoride under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylidenemethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

Scientific Research Applications

Cyclopropylidenemethanesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is utilized in the study of enzyme inhibition, as it can covalently modify active site residues in enzymes.

    Medicine: this compound is investigated for its potential as a pharmaceutical intermediate and as a building block for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropylidenemethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylidenemethanesulfonyl fluoride is unique due to the presence of both the cyclopropylidene and sulfonyl fluoride groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring selective covalent modification of biomolecules .

Properties

IUPAC Name

cyclopropylidenemethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDPHLCMMAHZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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